2-Phenyl-5-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-1,3,4-oxadiazole
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Overview
Description
2-Phenyl-5-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is known for its unique structural properties, which include two oxadiazole rings and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of benzohydrazide with benzoic acid derivatives under acidic or basic conditions. The reaction is often carried out in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2-Phenyl-5-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-1,3,4-oxadiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenyl-5-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-1,3,4-oxadiazole varies depending on its application:
Fluorescent Probes: The compound exhibits fluorescence due to the presence of oxadiazole rings, which can interact with biological molecules or metal ions, leading to changes in fluorescence intensity.
Anticancer Activity: The compound may induce apoptosis in cancer cells by interacting with specific molecular targets and pathways, such as DNA or proteins involved in cell cycle regulation.
Antimicrobial Activity: The compound can disrupt microbial cell membranes or inhibit essential enzymes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: Compounds with similar structures but different substituents on the oxadiazole rings.
1,2,4-Oxadiazole Derivatives: Compounds with a different arrangement of nitrogen and oxygen atoms in the oxadiazole ring.
Uniqueness
2-Phenyl-5-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-1,3,4-oxadiazole is unique due to its dual oxadiazole rings and phenyl groups, which confer distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring high fluorescence efficiency and stability .
Biological Activity
2-Phenyl-5-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an inhibitor of cholinesterases and its antibacterial properties.
Structural Overview
The molecular structure of this compound can be represented as follows:
This structure features two oxadiazole rings and multiple phenyl groups that contribute to its biological activity.
1. Cholinesterase Inhibition
Cholinesterases (AChE and BChE) are key enzymes involved in the hydrolysis of acetylcholine, and their inhibition is a therapeutic strategy for conditions like Alzheimer's disease. Recent studies have demonstrated that oxadiazole derivatives can act as effective inhibitors of these enzymes.
Research Findings:
- A study indicated that derivatives of 1,3,4-oxadiazoles exhibit significant inhibition of AChE and BChE with IC50 values ranging from 12.8 µM to 99.2 µM depending on the substituents present on the oxadiazole ring .
- Compounds with bulky substituents showed varying degrees of inhibition; for instance, certain derivatives with methoxy or methyl groups had IC50 values between 33.9 µM and 40.1 µM .
Table 1: Inhibition Potency of Selected Oxadiazole Derivatives
Compound | IC50 (µM) | Type of Inhibition |
---|---|---|
Compound A | 12.8 | Non-competitive |
Compound B | 33.9 | Mixed |
Compound C | 40.1 | Non-competitive |
Compound D | 99.2 | Competitive |
2. Antibacterial Activity
Oxadiazoles have also been evaluated for their antibacterial properties against various microbial strains. A study synthesized several oxadiazole derivatives and tested their efficacy against common bacteria.
Research Findings:
- The synthesized compounds were tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising antibacterial activity comparable to standard antibiotics like amoxicillin .
Table 2: Antibacterial Activity of Oxadiazole Derivatives
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
Compound E | S. aureus | 15 |
Compound F | E. coli | 12 |
Amoxicillin | S. aureus | 18 |
Amoxicillin | E. coli | 20 |
The mechanism by which these compounds exert their biological effects involves non-covalent interactions with target enzymes or bacterial cell walls. For cholinesterase inhibition, the presence of hydrogen bond donors in the oxadiazole structure enhances binding affinity to the active sites of these enzymes . In antibacterial activity, structural modifications affect membrane permeability and interaction with bacterial targets .
Case Studies
Several case studies highlight the potential therapeutic applications of oxadiazole derivatives:
- Neuroprotective Properties : In vivo studies demonstrated that certain oxadiazole derivatives not only inhibited cholinesterases but also exhibited neuroprotective effects by reducing oxidative stress in murine models .
- Antiviral Activity : Some oxadiazoles have shown potential against RNA viruses, suggesting broader antiviral applications beyond antibacterial and cholinergic activities .
Properties
Molecular Formula |
C22H14N4O2 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-phenyl-5-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C22H14N4O2/c1-3-8-15(9-4-1)19-23-25-21(27-19)17-12-7-13-18(14-17)22-26-24-20(28-22)16-10-5-2-6-11-16/h1-14H |
InChI Key |
BAQYTZSLSKPKEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)C4=NN=C(O4)C5=CC=CC=C5 |
Origin of Product |
United States |
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